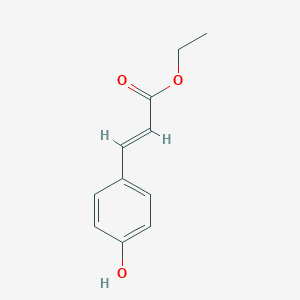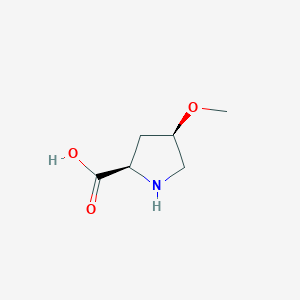![molecular formula C14H16O B122125 2-Ethoxy-3-methyl-7H-benzo[7]annulene CAS No. 140834-38-4](/img/structure/B122125.png)
2-Ethoxy-3-methyl-7H-benzo[7]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methyl-7H-benzo[7]annulene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention due to its potential applications in scientific research. PAHs are a class of organic compounds that are ubiquitous in the environment and are formed as a result of incomplete combustion of fossil fuels, biomass, and other organic materials. 2-Ethoxy-3-methyl-7H-benzo[7]annulene is of particular interest due to its unique chemical structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential role in cancer therapy.
Effets Biochimiques Et Physiologiques
2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethoxy-3-methyl-7H-benzo[7]annulene in lab experiments is its unique chemical structure, which allows for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has potential applications in the development of organic semiconductors for electronic devices and in cancer therapy. However, the synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research involving 2-Ethoxy-3-methyl-7H-benzo[7]annulene. One area of research is the synthesis of novel organic materials with unique electronic and optical properties. Another area of research is the development of organic semiconductors for flexible and lightweight electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethoxy-3-methyl-7H-benzo[7]annulene and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene involves several steps, including the reaction of 2-methyl-1,4-naphthoquinone with ethyl vinyl ether in the presence of a Lewis acid catalyst. This is followed by a series of reduction and deprotection reactions, resulting in the formation of the final product. The synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Ethoxy-3-methyl-7H-benzo[7]annulene has potential applications in various fields of scientific research, including materials science, organic electronics, and medicinal chemistry. In materials science, 2-Ethoxy-3-methyl-7H-benzo[7]annulene can be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, 2-Ethoxy-3-methyl-7H-benzo[7]annulene can be used as a component of organic semiconductors, which have potential applications in the development of flexible and lightweight electronic devices. In medicinal chemistry, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been studied for its potential anticancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
140834-38-4 |
|---|---|
Nom du produit |
2-Ethoxy-3-methyl-7H-benzo[7]annulene |
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-ethoxy-2-methyl-7H-benzo[7]annulene |
InChI |
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
NVCKHLLZYZFBNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=CCC=C2)C=C1C |
SMILES canonique |
CCOC1=CC2=C(C=CCC=C2)C=C1C |
Synonymes |
7H-Benzocycloheptene,2-ethoxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
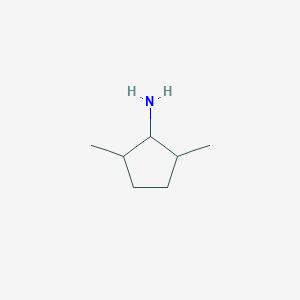
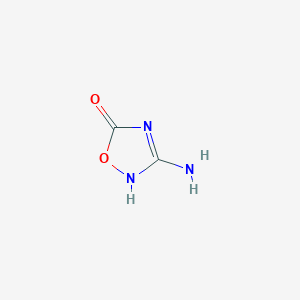
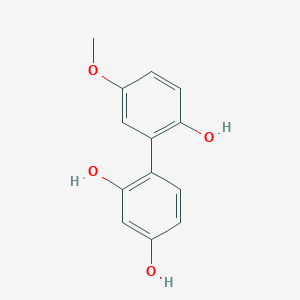
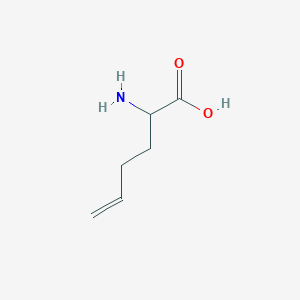
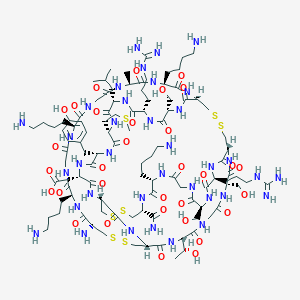

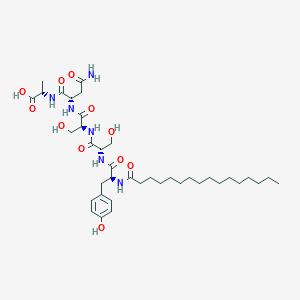

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
